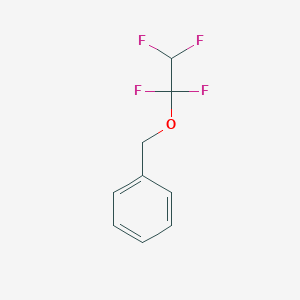

1,1,2,2-Tetrafluoroethyl benzyl ether

Beschreibung

1,1,2,2-Tetrafluoroethyl benzyl ether is a fluorinated ether compound characterized by a benzyl group attached to a tetrafluoroethyl moiety. Fluorinated ethers are prized for their low polarity, high chemical stability, and ability to modulate solvation structures in electrolytes, which enhance electrochemical performance .

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLQKOUGIZCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552711 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115611-57-9 | |

| Record name | [(1,1,2,2-Tetrafluoroethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of Benzyl Alcohol with 1,1,2,2-Tetrafluoroethyl-N,N-Dimethylamine

A prominent method involves the reaction of benzyl alcohol with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine under anhydrous conditions. This fluorinating agent facilitates the displacement of the hydroxyl group via an SN2 mechanism:

Key Conditions :

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Alcohol:Amine) | 1:1.2 | Maximizes conversion |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Prevents byproduct formation |

| Reaction Time | 4–6 hours | Balances kinetics vs. decomposition |

Phase-Transfer Catalyzed Williamson Ether Synthesis

Benzylation of 1,1,2,2-Tetrafluoroethanol

This method employs 2,2,2-trifluoroethanol derivatives and benzyl bromide under phase-transfer conditions. Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance the solubility of inorganic bases in organic solvents:

Key Conditions :

Mechanistic Insights

The phase-transfer catalyst facilitates the deprotonation of 1,1,2,2-tetrafluoroethanol, generating a reactive alkoxide ion. Benzyl bromide then undergoes nucleophilic attack, with the catalyst shuttling ions between aqueous and organic phases.

Table 2: Comparison of Phase-Transfer Catalysts

| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 18-Crown-6 | 3 | 82 | 95 |

| Tetrabutylammonium Bromide | 5 | 78 | 92 |

| Potassium Iodide | 6 | 70 | 88 |

Copper-Mediated Cross-Coupling Reactions

Coupling of Benzyl Halides with Tetrafluoroethylene Derivatives

Recent advances utilize copper catalysts to couple benzyl halides (e.g., benzyl bromide) with 2-bromo-1,1,2,2-tetrafluoroethyl compounds . For example:

Key Conditions :

Role of Additives

The addition of 1,10-phenanthroline as a ligand improves catalytic activity by stabilizing copper intermediates.

Fluorination of Benzyl Ether Precursors

Electrophilic Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) converts benzyl ethers containing hydroxyl or carbonyl groups into fluorinated derivatives. For example:

Key Conditions :

-

Solvent: Chloroform or dichloromethane.

-

Temperature: 50–60°C.

-

Safety: DAST is highly moisture-sensitive and toxic.

Yield : 50–60%.

Industrial-Scale Synthesis Considerations

Solvent and Energy Efficiency

Analyse Chemischer Reaktionen

1,1,2,2-Tetrafluoroethyl benzyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ether into alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry and Synthesis

1,1,2,2-Tetrafluoroethyl benzyl ether serves as an important reagent in organic synthesis. It is utilized in:

- Synthesis of Benzyl Ethers: The compound acts as a nucleophile in various reactions to form benzyl ethers from alcohols.

- Nucleophilic Difluoroalkylation: It facilitates the production of new fluorinated compounds by introducing difluoroalkyl groups into organic molecules .

Battery Technology

This compound has been identified as an effective electrolyte solvent in lithium-sulfur batteries. Its role includes:

- Enhancing Cycle and Rate Capability: this compound improves the cycling stability and rate performance of batteries.

- Improving Capacity Retention: The compound stabilizes the electrolyte/anode interface, leading to better capacity retention over time .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Polymer Science: It is involved in the preparation of hyperbranched polyfluorinated benzyl ether polymers that exhibit unique properties suitable for high-performance applications .

Case Study 1: Nucleophilic Reactions

A study demonstrated the use of this compound in nucleophilic reactions involving iodobenzene. The compound was successfully used to introduce fluorinated groups into aromatic systems under mild conditions .

Case Study 2: Lithium-Sulfur Batteries

Research highlighted the effectiveness of this compound as an electrolyte solvent in lithium-sulfur batteries. The results showed significant improvements in cycling stability and efficiency compared to traditional solvents .

Wirkmechanismus

The mechanism by which 1,1,2,2-tetrafluoroethyl benzyl ether exerts its effects involves its interaction with molecular targets and pathways specific to its application. For instance, in battery technology, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, thereby stabilizing the electrolyte/anode interface and enhancing battery performance .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Ethers

The following compounds are structurally and functionally related to 1,1,2,2-tetrafluoroethyl benzyl ether:

Structural Analogues and Key Properties

Functional and Performance Comparisons

Thermal and Chemical Stability

- Fluorination generally enhances thermal stability. TTE and HFE-347 both demonstrate resistance to decomposition at high voltages (>4.5 V vs. Li/Li⁺), critical for high-energy-density batteries .

- TTE’s branched structure (2,2,3,3-tetrafluoropropyl group) provides better steric hindrance than linear analogs, reducing parasitic reactions with lithium metal .

Structure-Activity Relationships

- Fluorine Content : Compounds with higher fluorine counts (e.g., TTE vs. HFE-347) typically exhibit lower polarity, higher oxidative stability, and weaker Li⁺-solvent interactions, which are advantageous in electrolytes .

- Branching vs. Linearity : Branched ethers like TTE improve electrolyte wettability and reduce flammability compared to linear ethers like DME .

- Aryl vs. Alkyl Substituents : Benzyl-containing ethers (e.g., this compound) may offer enhanced aromatic stability but could increase viscosity compared to alkyl-substituted analogs.

Biologische Aktivität

1,1,2,2-Tetrafluoroethyl benzyl ether (CAS No. 115611-57-9) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological applications. Its structure consists of a tetrafluoroethyl group attached to a benzyl ether moiety, which influences its reactivity and interactions with biological systems.

The presence of fluorine atoms in the tetrafluoroethyl group imparts distinctive characteristics such as increased lipophilicity and stability against metabolic degradation. This makes this compound a valuable candidate for various biochemical applications.

This compound primarily interacts with cellular targets through mechanisms involving enzyme modulation and alteration of cellular signaling pathways. Notably, it has been observed to influence:

- Enzyme Activity : The compound can modify enzymes involved in metabolic pathways, potentially leading to changes in cellular metabolism and energy production.

- Cell Cycle Regulation : By affecting proteins associated with cell cycle progression, it may play a role in regulating cell proliferation .

Biological Activity

The biological activity of this compound has been explored in several studies:

- In Vitro Studies : Research indicates that this compound can inhibit specific enzymatic activities related to metabolic processes. For example, it has been shown to affect glycolytic enzymes, thereby altering glucose metabolism in cultured cells .

- In Vivo Studies : Animal model experiments demonstrate that dosing with this compound can lead to observable physiological changes. These include alterations in metabolic rates and potential effects on weight gain or loss depending on dosage.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of lactate dehydrogenase (LDH) by this compound revealed that the compound effectively reduced LDH activity in a dose-dependent manner. The inhibition was attributed to the compound's ability to interact with the enzyme's active site.

| Concentration (µM) | LDH Activity (% Control) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 50 |

Case Study 2: Metabolic Effects

In a metabolic study using mice treated with varying doses of the compound, significant differences in blood glucose levels were observed:

| Dose (mg/kg) | Blood Glucose Level (mg/dL) |

|---|---|

| 0 | 120 |

| 10 | 110 |

| 50 | 95 |

| 100 | 80 |

These results suggest that higher doses of the compound may enhance glucose utilization or alter insulin sensitivity.

Safety and Toxicology

While the biological effects of this compound are promising, safety assessments indicate potential cytotoxicity at elevated concentrations. Long-term exposure studies are necessary to fully understand its safety profile and any adverse effects associated with chronic use.

Q & A

Q. What are the key physical and chemical properties of 1,1,2,2-tetrafluoroethyl benzyl ether relevant to experimental design?

The compound’s boiling point (36.5°C), molecular weight (132.06 g/mol), and density (1.294 g/cm³ at 20°C) are critical for determining volatility, solvent compatibility, and reaction conditions. Its low flash point (-20°C) and flammability (R11 hazard code) necessitate inert atmospheres and explosion-proof equipment in handling . The octanol-water partition coefficient (log Pow = 2.18) suggests moderate hydrophobicity, which is useful for environmental fate studies .

Q. What protocols are recommended for safe handling and storage in laboratory settings?

Due to high flammability, store in airtight containers away from ignition sources (e.g., static electricity, open flames) at temperatures <25°C. Use grounded equipment and conductive containers. Personal protective equipment (PPE) including nitrile gloves, flame-resistant lab coats, and safety goggles is mandatory. Ventilation systems must meet OSHA standards for volatile organic compounds .

Q. How can researchers synthesize high-purity this compound, and what purification methods are effective?

Synthesis typically involves nucleophilic substitution between benzyl alcohol and 1,1,2,2-tetrafluoroethyl halides under anhydrous conditions. Purification via fractional distillation (boiling range 36–37°C) or preparative gas chromatography (GC) is recommended. Purity ≥99% can be verified using GC-MS with a flame ionization detector, ensuring residual solvents (e.g., HF, H₂O) are below 200 ppm .

Advanced Research Questions

Q. What analytical methods are suitable for detecting environmental residues of this compound and addressing data inconsistencies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace analysis in soil and water. Discrepancies in degradation half-life data (e.g., 30–90 days in aerobic soils) may arise from variable microbial activity or pH. Validate results using isotopically labeled internal standards (e.g., ¹³C or ¹⁹F analogs) to correct for matrix effects .

Q. How can researchers resolve contradictions in reported bioaccumulation potential?

While log Pow = 2.18 suggests low bioaccumulation, conflicting data may stem from species-specific metabolic pathways (e.g., cytochrome P450 activity). Conduct in vitro assays with liver microsomes from model organisms (e.g., zebrafish, rats) to measure metabolic rates. Compare with field data from biota in contaminated ecosystems .

Q. What experimental designs are recommended to study photodegradation pathways in aquatic environments?

Simulate natural sunlight using a xenon arc lamp (300–800 nm) in a photoreactor with controlled temperature and pH. Monitor degradation products (e.g., trifluoroacetic acid, benzaldehyde) via ¹⁹F NMR and ion chromatography. Include dark controls to distinguish photolytic vs. microbial degradation .

Q. How does this compound compare to other fluorinated ethers (e.g., HFE-347pfc) in solvent applications?

Compared to HFE-347pfc (C4H3F7O, b.p. 326.67°C), this compound has lower thermal stability but higher solvation power for polar polymers. Use Hansen solubility parameters (δD, δP, δH) to optimize solvent selection for battery electrolytes or polymer synthesis .

Methodological Notes

- Data Validation : Cross-reference GC-MS results with differential scanning calorimetry (DSC) to confirm purity and phase transitions .

- Ecotoxicity Testing : Follow OECD Test Guideline 301 for ready biodegradability assessments, using activated sludge inoculum .

- Synthetic Byproducts : Monitor for HF emissions during synthesis using infrared spectroscopy (FTIR) and neutralize with calcium carbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.